1-(3-Hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole fused ring system. This compound is of interest due to its potential bioactive properties and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(3-hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be achieved through multi-step synthetic routes. One common method involves the reaction of chromeno-pyrrole precursors with appropriate substituents under controlled conditions. For instance, the preparation of chromeno[2,3-c]pyrrole-3,9-dione derivatives can be carried out using hydrazine hydrate in dry dioxane at elevated temperatures . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1-(3-hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, leading to the formation of alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
1-(3-hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Biology: The compound’s potential bioactivity makes it a candidate for biological assays to evaluate its effects on various biological targets.
Mechanism of Action
The mechanism of action of 1-(3-hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 1-(3-hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and heterocyclic compounds with similar structural motifs. These compounds often share similar synthetic routes and chemical reactivity but may differ in their biological activity and applications. Examples include:
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its bioactive properties and use in fungicide and bactericide formulations.
3-(4-hydroxy-3-methoxyphenyl)-chromeno derivatives: These compounds exhibit diverse biological activities and are used in various medicinal chemistry applications.
Properties
Molecular Formula |
C25H26N2O5 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H26N2O5/c1-16-6-7-20-19(14-16)23(29)21-22(17-4-2-5-18(28)15-17)27(25(30)24(21)32-20)9-3-8-26-10-12-31-13-11-26/h2,4-7,14-15,22,28H,3,8-13H2,1H3 |
InChI Key |
AOARXBPHTFRYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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